rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans

MAGL inhibition stereochemistry-activity relationship endocannabinoid system

rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans (CAS 1808623-84-8) is a racemic trans-fused bicyclic heterocycle with molecular formula C₇H₁₃ClN₂O₂ and molecular weight 192.64 g/mol. The compound belongs to the octahydro-pyrido-oxazinone class, featuring a fully saturated pyridine ring fused to a 1,3-oxazin-2-one moiety in a [4,3-d] ring junction.

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
Cat. No. B13582137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans
Molecular FormulaC7H13ClN2O2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1CNCC2C1NC(=O)OC2.Cl
InChIInChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m0./s1
InChIKeySTKFMIGDKIUMKE-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one Hydrochloride, trans: Structural Identity and Procurement Baseline


rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, trans (CAS 1808623-84-8) is a racemic trans-fused bicyclic heterocycle with molecular formula C₇H₁₃ClN₂O₂ and molecular weight 192.64 g/mol . The compound belongs to the octahydro-pyrido-oxazinone class, featuring a fully saturated pyridine ring fused to a 1,3-oxazin-2-one moiety in a [4,3-d] ring junction . The hydrochloride salt form enhances aqueous solubility and stability relative to the free base (CAS 1823544-14-4) . Importantly, this compound bears the trans (4aR,8aR) relative configuration, which distinguishes it stereochemically from the cis-(4R,8S) hexahydro-pyrido-oxazinone (cis-HHPO) scaffold that has been characterized as a privileged chemotype for monoacylglycerol lipase (MAGL) inhibition in recent drug discovery programs [1].

Why Generic Substitution of rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one Hydrochloride, trans Fails for Research Procurement


Substituting this compound with a closely related pyrido-oxazinone analog carries quantifiable risk across at least three independent molecular dimensions: stereochemistry, ring-fusion regiochemistry, and salt form. The trans (4aR,8aR) configuration is the enantiomeric opposite of the cis-(4R,8S) stereochemistry shown to be essential for high-affinity MAGL binding, where the cis geometry orients the oxazinone carbonyl for a critical hydrogen-bond interaction with the catalytic serine of MAGL [1]. Additionally, the [4,3-d] regioisomer positions the ring-junction nitrogen differently than the more extensively studied [4,3-b] series (e.g., 4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one), altering both hydrogen-bonding capacity and steric presentation to biological targets [2]. Finally, the hydrochloride salt provides a defined stoichiometric form with a molecular weight of 192.64 g/mol and certified purity (min. 95%), whereas procurement of the free base (CAS 1823544-14-4, MW 156.18 g/mol) introduces variability in protonation state that affects solubility, formulation calculations, and assay reproducibility . These three axes of differentiation make generic interchange without experimental re-validation scientifically inadvisable.

Quantitative Differentiation Evidence for rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one Hydrochloride, trans Versus Key Comparators


Stereochemical Differentiation: trans-(4aR,8aR) Versus cis-(4R,8S) Configuration in MAGL Inhibitor Binding

The target compound bears the trans (4aR,8aR) relative configuration at the ring junction. In the seminal MAGL inhibitor study by Kuhn et al. (2024), the cis-(4R,8S) configuration was identified as the privileged stereochemistry through enzymatic resolution; the cis-HHPO headgroup enabled high MAGL potency through a specific hydrogen-bond network with the catalytic Ser122 residue, while the trans diastereomer was not reported among active compounds [1]. The trans geometry alters the spatial orientation of the oxazinone carbonyl and the pyridine nitrogen, which are critical pharmacophoric elements for MAGL engagement [1]. This stereochemical distinction makes the trans-(4aR,8aR) compound a valuable negative control or selectivity tool compound for probing stereochemistry-dependent target engagement, in contrast to the cis-(4R,8S) series represented by compound 7o (MAGL inhibitor with demonstrated CNS penetration) [1].

MAGL inhibition stereochemistry-activity relationship endocannabinoid system

Ring-Fusion Regiochemistry: [4,3-d] Versus [4,3-b] Pyrido-Oxazinone Scaffolds

The target compound features a [4,3-d] ring fusion (pyridine C4-C3 fused to oxazinone), whereas the dominant scaffold in recent MAGL patent literature employs the [4,3-b] regioisomer (4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one) [1]. The [4,3-d] fusion positions the oxazinone carbonyl at the 2-position with the ring oxygen adjacent to the pyridine nitrogen, creating a distinct hydrogen-bond donor/acceptor pharmacophore compared to the [4,3-b] isomer where the oxazinone carbonyl is at the 3-position with different spatial presentation . In the Roche MAGL patent family (EP3883936B1), the [4,3-b] scaffold is claimed as the core for MAGL inhibition, while the [4,3-d] isomer represents an underexplored regioisomeric space with potentially orthogonal target selectivity [1]. Additionally, Eli Lilly has patented pyrido[4,3-d][1,3]oxazin-2-one compounds as mutant IDH1/IDH2 inhibitors, establishing a separate biological annotation for the [4,3-d] scaffold [2].

regioisomerism scaffold hopping medicinal chemistry

Salt Form Differentiation: Hydrochloride Salt Versus Free Base for Assay-Ready Procurement

The hydrochloride salt form (CAS 1808623-84-8, MW 192.64 g/mol) provides a defined, stoichiometric protonation state with certified purity of ≥95%, as specified by commercial suppliers . In contrast, the free base form (CAS 1823544-14-4, MW 156.18 g/mol) lacks a defined counterion and may exist in variable protonation states depending on storage conditions and solvent environment . The hydrochloride salt enhances aqueous solubility, which is critical for biochemical assay preparation: the free base has a calculated LogP of approximately -0.6 (based on the related [3,4-d] isomer) , indicating moderate hydrophilicity that is further improved by salt formation. For accurate molarity calculations in dose-response studies, the defined molecular weight and stoichiometry of the hydrochloride salt eliminate ambiguity that would arise from using the free base with unknown hydration or protonation state.

salt selection aqueous solubility assay reproducibility

Antibiotic Scaffold Annotation: trans-Pyrido[4,3-e][1,3]oxazin-2-one Derivatives as Gram-Positive and Gram-Negative Antimicrobials

A closely related patent (US20140309218A1) specifically describes trans-3,7-disubstituted octahydro-2H-pyrido[4,3-e][1,3]oxazin-2-one derivatives as broad-spectrum antibiotics effective against Gram-positive and Gram-negative aerobic and anaerobic bacteria, as well as mycobacteria [1]. While the regioisomer in the patent is [4,3-e] rather than [4,3-d], the trans ring junction stereochemistry is explicitly required for antimicrobial activity, with the patent stating it 'describes for the first time trans-3,7-disubstituted octahydro-2H-pyrido[4,3-e][1,3]oxazin-2-one derivatives having antibiotic activity' [1]. The target compound (trans-[4,3-d] isomer) shares the critical trans-octahydro-pyrido-oxazin-2-one core and the hydrochloride salt form, positioning it as a potential synthetic intermediate or scaffold-hopping starting point for novel antibiotic development targeting resistant pathogens.

antibiotic antimicrobial resistance Gram-positive Gram-negative

Optimal Research and Industrial Application Scenarios for rac-(4aR,8aR)-Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one Hydrochloride, trans


Stereochemical Control Compound for MAGL Inhibitor Selectivity Profiling

In MAGL drug discovery programs employing cis-hexahydro-pyrido-oxazinone (cis-HHPO) inhibitors, the trans-(4aR,8aR) isomer serves as a critical stereochemical negative control. The Kuhn et al. (2024) study established that the cis-(4R,8S) configuration is essential for MAGL potency through specific hydrogen-bond interactions with the catalytic serine residue; the trans isomer lacks this geometry and can therefore be used to discriminate stereospecific on-target MAGL effects from off-target pharmacology in cellular and in vivo assays [1]. Researchers should procure this compound alongside cis-HHPO analogs to establish stereochemistry-activity relationships and validate target engagement specificity.

Scaffold-Hopping Library Design for Mutant IDH Inhibitor Programs

The [4,3-d] regioisomer is explicitly claimed in Eli Lilly's patent estate (EP3763717B1) covering pyrido[4,3-d][1,3]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors for oncology applications [1]. Medicinal chemistry teams pursuing novel mutant IDH inhibitors can use this trans-octahydro compound as a saturated core scaffold for fragment-based or structure-guided design, differentiating from the [4,3-b] regioisomer that dominates the MAGL patent landscape. The hydrochloride salt provides a ready-to-use building block for parallel derivatization at the pyridine nitrogen (position 6) or via amide coupling at the oxazinone NH.

Antibiotic Lead Optimization Starting from a trans-Octahydro-Pyrido-Oxazinone Core

The trans ring junction stereochemistry has been identified as a structural determinant for antibacterial activity in the octahydro-pyrido-oxazin-2-one class, as documented in patent US20140309218A1 covering trans-3,7-disubstituted derivatives with activity against Gram-positive, Gram-negative, and mycobacterial pathogens [1]. The target compound, with its trans-(4aR,8aR) configuration and [4,3-d] regioisomerism, provides an alternative starting scaffold for antibiotic medicinal chemistry. Researchers can explore 3,7-disubstitution patterns analogous to those validated in the [4,3-e] series to generate novel analogs with potentially differentiated antimicrobial spectra or resistance profiles.

Physicochemical Reference Standard for Salt Form Selection in Preclinical Formulation

For laboratories developing pyrido-oxazinone-based candidates, this compound provides a defined hydrochloride salt reference with certified purity (≥95%) and known molecular weight (192.64 g/mol) [1]. The salt form's enhanced aqueous solubility, relative to the free base (calculated LogP ≈ -0.6 for the related [3,4-d] isomer) [2], makes it suitable for preparing standardized stock solutions for solubility comparisons, permeability assays (PAMPA/Caco-2), and plasma protein binding studies. Use of the hydrochloride salt eliminates the confounding variable of variable protonation state that would arise from the free base form (CAS 1823544-14-4).

Quote Request

Request a Quote for rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.